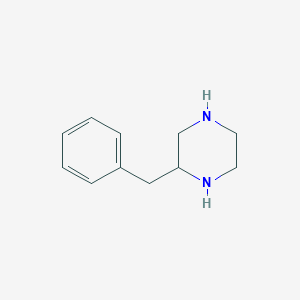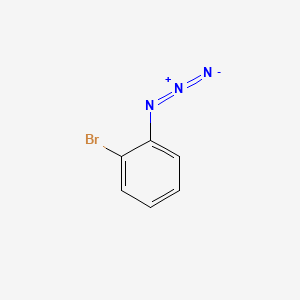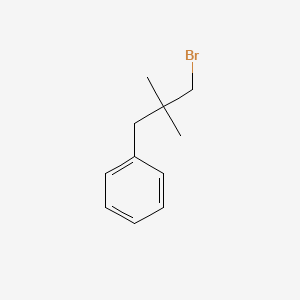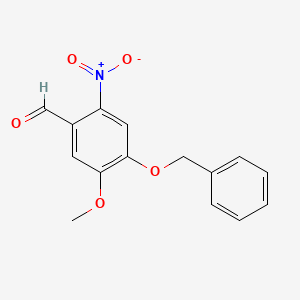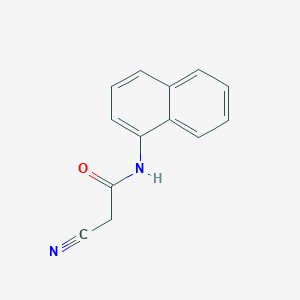
2-cyano-N-1-naphthylacetamide
カタログ番号 B1268389
CAS番号:
22302-63-2
分子量: 210.23 g/mol
InChIキー: UWQDBRNNYSFJFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(naphthalen-1-yl)acetamide is a chemical compound with the CAS Number: 22302-63-2. It has a molecular weight of 210.24 . It is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .
Molecular Structure Analysis
The molecular formula of 2-cyano-N-1-naphthylacetamide is C13H10N2O . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
2-cyano-N-1-naphthylacetamide is a powder that is stored at room temperature . It has a melting point of 174-175 degrees Celsius .科学的研究の応用
- CNTs have shown immense promise for batteries . Their high surface area and impressive material properties, such as mechanical strength, thermal and electrical conductivity, make them ideal for the manufacture of next-generation composite materials .
- The specific methods of application or experimental procedures in this field often involve incorporating CNTs into the battery’s electrode materials to enhance their performance .
- The outcomes obtained have shown that CNTs can significantly improve the energy storage capacity and lifespan of batteries .
- CNTs are used in the production of composites due to their high tensile strength and electrical conductivity .
- They are often mixed with other materials to form a composite that combines the properties of all components .
- The results have shown that CNT-based composites exhibit superior mechanical, thermal, and electrical properties compared to their non-CNT counterparts .
- CNTs are used in the development of sensors due to their high electrical conductivity and sensitivity to environmental changes .
- They are often used as the sensing element in sensors, where changes in their electrical properties are monitored to detect the presence of specific substances .
- The outcomes have shown that CNT-based sensors can detect a wide range of substances with high sensitivity and selectivity .
- CNTs find applications in various areas of biomedical science such as drug delivery, biosensing, molecular imaging, and tissue engineering .
- In drug delivery, for example, CNTs can be functionalized with specific molecules to target certain cells or tissues in the body .
- The results have shown that CNT-based drug delivery systems can deliver drugs more effectively and with fewer side effects compared to traditional methods .
- CNTs are used in environmental remediation applications due to their high surface area and adsorption capacity .
- They are often used to remove pollutants from water and air .
- The outcomes have shown that CNT-based materials can effectively remove a wide range of pollutants, including heavy metals and organic compounds .
- CNTs are used in electronics due to their high electrical conductivity and carrier mobility .
- They are often used in the fabrication of electronic devices such as transistors, diodes, and capacitors .
- The results have shown that CNT-based electronic devices can exhibit superior performance compared to their non-CNT counterparts .
Batteries
Composites
Sensors
Biomedical Uses
Environmental Remediation
Electronics
- CNTs are used in the development of nanocomposites due to their high tensile strength and electrical conductivity .
- They are often mixed with other materials to form a composite that combines the properties of all components .
- The results have shown that CNT-based nanocomposites exhibit superior mechanical, thermal, and electrical properties compared to their non-CNT counterparts .
- CNTs are used in optoelectronics due to their unique optical properties .
- They are often used in the fabrication of optoelectronic devices such as photodetectors and light-emitting diodes .
- The results have shown that CNT-based optoelectronic devices can exhibit superior performance compared to their non-CNT counterparts .
- CNTs are used in catalysis due to their high surface area and unique chemical properties .
- They are often used as catalyst supports in various chemical reactions .
- The results have shown that CNT-based catalysts can enhance the efficiency and selectivity of various chemical reactions .
- CNTs are used in gas storage due to their high surface area and unique physicochemical properties .
- They are often used to store gases such as hydrogen and methane .
- The results have shown that CNT-based gas storage materials can store gases more efficiently compared to traditional materials .
- CNTs are used in the development of nanosensors due to their high electrical conductivity and sensitivity to environmental changes .
- They are often used as the sensing element in nanosensors, where changes in their electrical properties are monitored to detect the presence of specific substances .
- The results have shown that CNT-based nanosensors can detect a wide range of substances with high sensitivity and selectivity .
- CNTs play a prominent role in nanotechnology due to their unique physicochemical properties and low dimensionality .
- They are often used in the fabrication of various nanodevices and nanostructured materials .
- The results have shown that CNT-based nanomaterials and nanodevices can exhibit superior performance compared to their non-CNT counterparts .
Nanocomposites
Optoelectronics
Catalysis
Gas Storage Materials
Nanosensors
Nanotechnology
Safety And Hazards
特性
IUPAC Name |
2-cyano-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQDBRNNYSFJFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341770 |
Source


|
| Record name | 2-cyano-N-1-naphthylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-1-naphthylacetamide | |
CAS RN |
22302-63-2 |
Source


|
| Record name | 2-cyano-N-1-naphthylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine
696632-95-8
1-(Pyridin-2-yl)butan-1-one
22971-32-0
n-Methyl-3-nitropyridin-2-amine
4093-88-3
Allyl(chloromethyl)dimethylsilane
33558-75-7



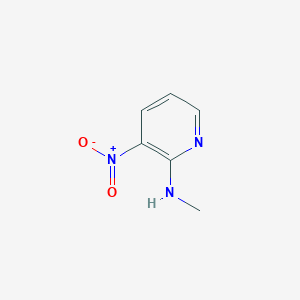

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)
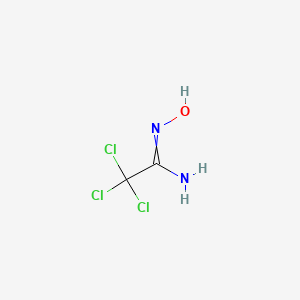
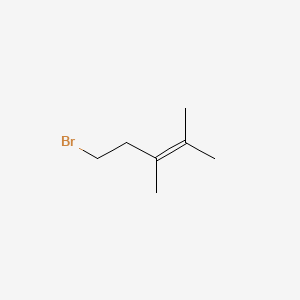
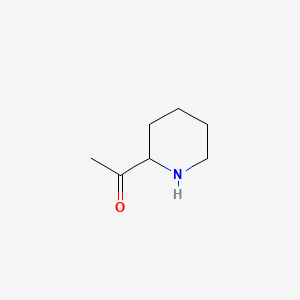
![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)
